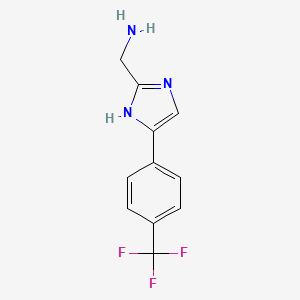![molecular formula C12H15FN2O2 B11872345 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828266-06-4](/img/structure/B11872345.png)
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another approach includes the use of palladium-catalyzed coupling reactions to introduce the fluoropyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce the fluoropyridine moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which could be useful in treating inflammatory diseases.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the interactions of spirocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as RIPK1. This interaction inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway, which is a form of programmed cell death involved in various inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds also feature a spirocyclic structure and have been studied for their potential as delta opioid receptor agonists.
Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluoropyridine moiety and are used in various chemical and biological applications.
Uniqueness
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
828266-06-4 |
|---|---|
Fórmula molecular |
C12H15FN2O2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
8-(3-fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15FN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2 |
Clave InChI |
CBIBCYDPGRFXLP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


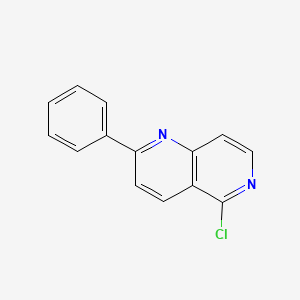
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)
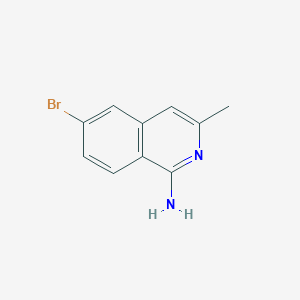
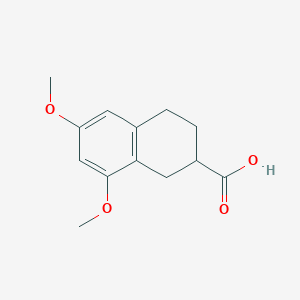

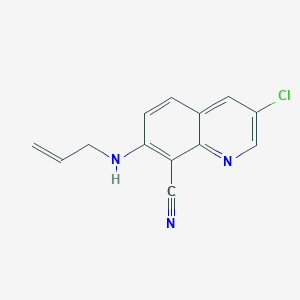

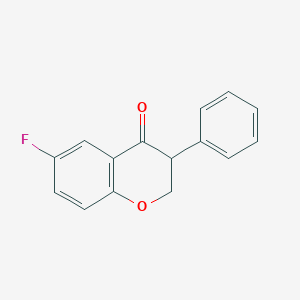
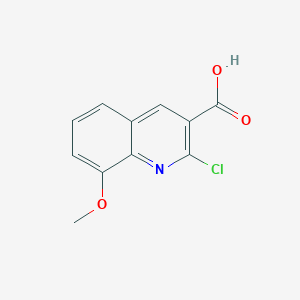
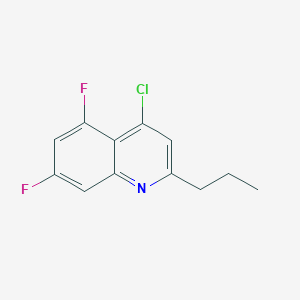
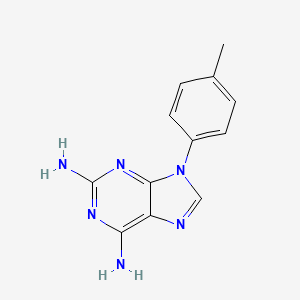
![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
